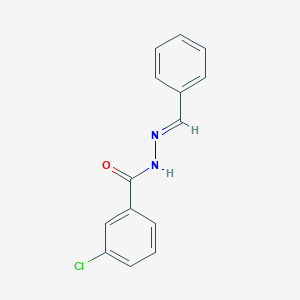

N'-benzylidene-3-chlorobenzohydrazide

Description

Properties

Molecular Formula |

C14H11ClN2O |

|---|---|

Molecular Weight |

258.7g/mol |

IUPAC Name |

N-[(E)-benzylideneamino]-3-chlorobenzamide |

InChI |

InChI=1S/C14H11ClN2O/c15-13-8-4-7-12(9-13)14(18)17-16-10-11-5-2-1-3-6-11/h1-10H,(H,17,18)/b16-10+ |

InChI Key |

ZIPFABKHIXMJBE-MHWRWJLKSA-N |

SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Cl |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Electronic Comparisons

Table 1: Substituent Effects on Key Properties

Key Observations:

- Electron-withdrawing vs. donating groups: Chloro (Cl) and nitro (NO₂) substituents enhance electrophilicity, while methoxy (OCH₃) and hydroxy (OH) groups donate electrons, altering reactivity .

- Hydrogen bonding : The 2-hydroxybenzylidene derivative forms intramolecular O—H⋯N bonds, enhancing planarity, whereas the title compound relies on intermolecular N—H⋯O bonds for stability .

Crystal Packing and Stability

- Intermolecular hydrogen bonds (N—H⋯O, C—H⋯O) in the title compound contrast with the intramolecular bonds in hydroxy-substituted derivatives, affecting solubility and thermal stability .

Preparation Methods

Stepwise Synthesis from 3-Chlorobenzoic Acid

The most widely reported method involves a two-step process:

-

Esterification of 3-Chlorobenzoic Acid

-

Hydrazinolysis to Form 3-Chlorobenzohydrazide

-

Condensation with Benzaldehyde

-

Reagents : 3-Chlorobenzohydrazide, benzaldehyde, glacial acetic acid, methanol.

-

Procedure : Equimolar amounts of 3-chlorobenzohydrazide and benzaldehyde are stirred in methanol with a few drops of glacial acetic acid at 27°C for 2 hours. The product is isolated via precipitation with cold water.

-

Characterization :

-

Solvent and Catalyst Optimization

Microwave-Assisted Synthesis

Analytical and Spectroscopic Characterization

Spectroscopic Data Compilation

| Parameter | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 3-Chlorobenzohydrazide | 3374 (N-H), 1663 (C=O) | 9.85 (s, NH₂), 7.59–7.43 (m) | 167.2 (C=O), 134.1–126.3 (Ar) |

| N'-Benzylidene Derivative | 1686 (C=N), 709 (C-Cl) | 8.72 (s, CH=N), 7.92–7.43 (m) | 160.1 (C=N), 134.8–126.5 (Ar) |

Purity Assessment

-

Thin-Layer Chromatography (TLC) : Ethyl acetate/n-hexane (3:7) is used to monitor reaction progress, with Rf values of 0.42 for the hydrazide and 0.68 for the hydrazone.

-

Melting Points : The final compound exhibits a sharp melting point at 152–154°C, confirming crystalline purity.

Mechanistic Insights and Reaction Kinetics

Condensation Mechanism

The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate. Acid catalysis facilitates proton transfer and dehydration to yield the hydrazone.

Rate-Limiting Steps

-

Hydrazide Formation : Hydrazinolysis of the ester is rate-limited by nucleophilic substitution at the carbonyl carbon.

-

Imine Formation : Protonation of the aldehyde carbonyl accelerates the condensation step.

Scalability and Industrial Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.